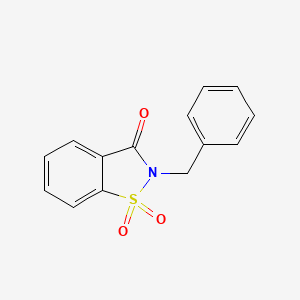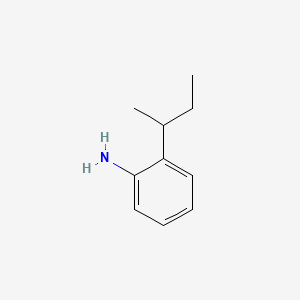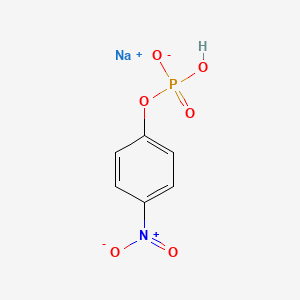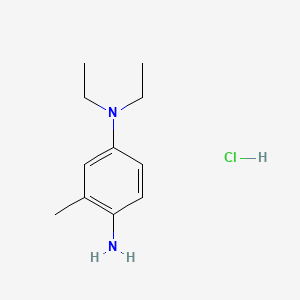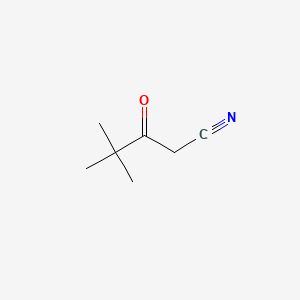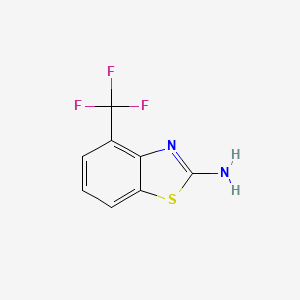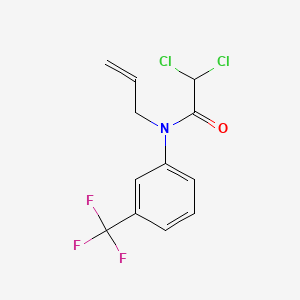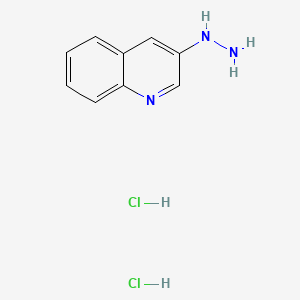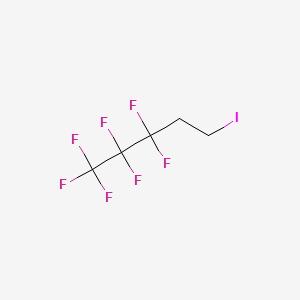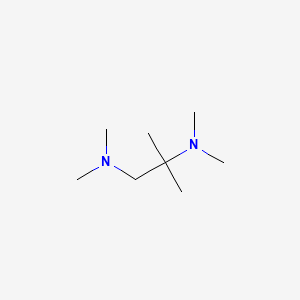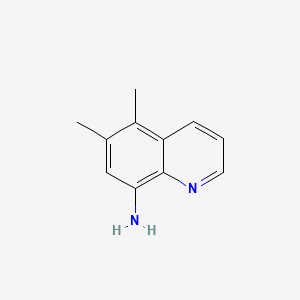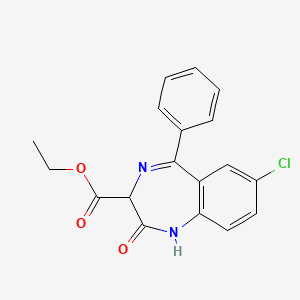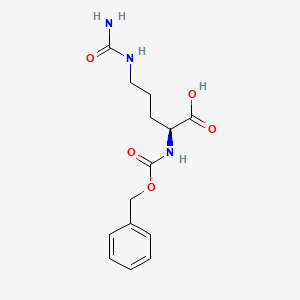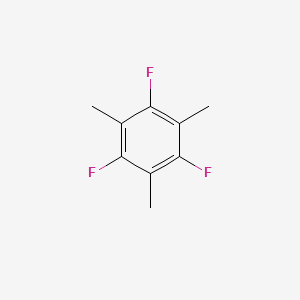
1,3,5-Trifluoro-2,4,6-trimethylbenzene
描述
1,3,5-Trifluoro-2,4,6-trimethylbenzene is an organic compound with the molecular formula C9H9F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and three hydrogen atoms are replaced by methyl groups
作用机制
Target of Action
The primary targets of 1,3,5-trifluoro-2,4,6-trimethylbenzene are various halogen-bonding acceptors . These include neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) and anions (halide ions and thiocyanate ion) . These targets play a crucial role in the formation of supramolecular architectures .
Mode of Action
This compound interacts with its targets through halogen-bonding interactions . This compound has the ability to co-crystallize with various halogen-bonding acceptors, leading to a wide diversity of supramolecular architectures .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of supramolecular complexes through halogen-bonding interactions . These complexes can lead to the development of promising optoelectronic functional materials .
Pharmacokinetics
It is known that this compound is resistant to alcohols , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of a wide diversity of supramolecular architectures . These architectures have potential applications in the field of optoelectronics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ability of this compound to form supramolecular architectures through halogen-bonding interactions can be affected by the presence of different halogen-bonding acceptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trifluoro-2,4,6-trimethylbenzene can be achieved through several methods. One common approach involves the trifluoromethylation of mesitylene (1,3,5-trimethylbenzene) using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction typically occurs under mild conditions and can be carried out in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反应分析
Types of Reactions
1,3,5-Trifluoro-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl groups can be replaced by other substituents.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the fluorine atoms, resulting in the formation of 1,3,5-trimethylbenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Major Products Formed
Substitution Reactions: Products include halogenated derivatives of the compound.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: The major product is 1,3,5-trimethylbenzene.
科学研究应用
1,3,5-Trifluoro-2,4,6-trimethylbenzene has several applications in scientific research:
Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.
相似化合物的比较
Similar Compounds
Benzene, 1,3,5-trichloro-2,4,6-trimethyl-: Similar structure but with chlorine atoms instead of fluorine.
Benzene, 1,3,5-triiodo-2,4,6-trimethyl-: Similar structure but with iodine atoms instead of fluorine.
Benzene, 1,3,5-trifluoro-2,4,6-triiodo-: Similar structure but with iodine atoms in addition to fluorine.
Uniqueness
1,3,5-Trifluoro-2,4,6-trimethylbenzene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, metabolic stability, and lipophilicity. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and specialty chemicals.
属性
IUPAC Name |
1,3,5-trifluoro-2,4,6-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOTVEDDCKYHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189840 | |
| Record name | Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-64-4 | |
| Record name | Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10356 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trifluoro-2,4,6-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
